2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O3/c1-24-8-10-25(11-9-24)19(14-2-4-15(22)5-3-14)13-23-20(27)17-7-6-16(26(28)29)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOOBJOLFDFKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.
Piperazine Introduction: The intermediate is then reacted with 1-methylpiperazine under basic conditions to introduce the piperazinyl group, resulting in 2-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide.
Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated sulfuric acid and nitric acid to yield the target compound, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural features that allow it to interact with various biological targets, including receptors and enzymes.
Potential Therapeutic Applications
- Antidepressant Activity :
- Anticancer Properties :
- Antimicrobial Effects :
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the effects of piperazine derivatives on depression models in rodents. The results indicated that compounds similar to 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide exhibited significant reductions in depressive behavior when administered, suggesting their potential as new antidepressants .
Case Study 2: Anticancer Research
In a separate investigation, researchers evaluated the anticancer properties of nitrobenzamide derivatives against breast cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation, highlighting their therapeutic potential against cancer .
Case Study 3: Antimicrobial Testing
A study focused on the antimicrobial efficacy of various nitro-containing compounds found that some exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar antimicrobial properties, warranting further investigation .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Containing Nitrobenzamides ()
- 2-Chloro-N-(2-fluorophenyl)-4-nitrobenzamide (H58389) : Differs in the absence of the ethyl-piperazine chain, highlighting the importance of the piperazine moiety in receptor binding. The ortho-fluorine position may reduce steric hindrance compared to the target compound’s para-fluorophenyl group .
- This positional isomerism may impact metabolic stability .
Piperazine-Linked Benzamides ()
- 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1): Replaces the nitro group with a chloro substituent and substitutes 4-methylpiperazine with phenylpiperazine. The absence of a nitro group may decrease oxidative stress risks .
- Pruvanserin Hydrochloride : Shares the 4-fluorophenyl-piperazine motif but incorporates an indole-carbonyl group instead of nitrobenzamide. Pruvanserin’s efficacy in insomnia and depression underscores the therapeutic relevance of fluorophenyl-piperazine hybrids, suggesting similar pathways for the target compound .
Heterocyclic Modifications ()
- 2-Chloro-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide: Replaces the ethyl-piperazine chain with a benzothiazole ring.
Phenethylamine Derivatives ()
- N-(3-Chlorophenethyl)-4-nitrobenzamide : Lacks the piperazine ring but retains the nitrobenzamide core. The phenethyl group may confer different pharmacokinetic profiles, such as shorter half-life due to increased metabolic susceptibility of the amine group .
Key Structural and Functional Differences
Biological Activity
2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, often referred to by its chemical formula , is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 313.80 g/mol
- CAS Number : 2411278-48-1
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its structural features contribute to its interaction with multiple biological targets, including receptors and enzymes.
- G Protein-Coupled Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. This interaction can lead to modulation of neurotransmitter release and neuronal excitability .
- Nitric Oxide Synthesis : Research indicates that the compound may stimulate endogenous nitric oxide synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission .
- Antimicrobial Properties : Similar compounds in its class have demonstrated antimicrobial activity, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Neuropharmacological Effects
A study evaluated the anxiolytic and anticonvulsant properties of the compound. It was found to exhibit significant anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders. The study highlighted its ability to modulate GABAergic transmission, which is critical for anxiety regulation .
Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound possesses antimicrobial properties against a range of bacterial strains, indicating its potential as a therapeutic agent for infections. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Study 3: Nitric Oxide Production
Another investigation focused on the compound's ability to enhance nitric oxide production in vascular tissues. Results showed a dose-dependent increase in nitric oxide levels, supporting its role in vascular modulation and potential implications for cardiovascular health .
Data Table of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured?
Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Condensation : Heating intermediates (e.g., 4-nitrobenzamide derivatives) with N-methylpiperazine under reflux in aprotic solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) achieves >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Temperature control (-50°C for carbodiimide-mediated couplings) minimizes side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 461.1 calculated vs. observed) .
- HPLC-DAD : Dual detection (UV at 254 nm and diode array) identifies impurities (<2%) .
Advanced Research Questions
Q. How do researchers resolve contradictions in proposed dual-targeting mechanisms against bacterial enzymes?
Answer: Contradictions arise when the compound’s activity varies across bacterial strains. Methodological approaches include:
- Enzyme Inhibition Assays : Measure IC₅₀ against Acps-PPTase and ArPPTase using radiolabeled substrates .
- Structural Analysis : X-ray crystallography (e.g., PDB deposition) identifies binding interactions with enzyme active sites .
- Mutagenesis Studies : Replace key residues (e.g., Ser-98 in Acps-PPTase) to validate target specificity .
Q. What strategies optimize the compound’s fluorescence properties for cellular imaging?
Answer: The nitro and fluorophenyl groups enable pH-dependent fluorescence. Optimization involves:
Q. How can in vivo pharmacokinetic challenges (e.g., metabolic instability) be addressed?
Answer:
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., nitro-reduction products) in liver microsomes .
- Prodrug Design : Mask the nitro group with a bioreversible moiety (e.g., acetate ester), improving half-life from 1.2h to 4.5h in murine models .
Q. What computational tools predict off-target interactions in kinase inhibition studies?
Answer:
- Molecular Docking : AutoDock Vina screens kinase domains (e.g., ABL1, EGFR) to prioritize high-affinity targets (ΔG < -9 kcal/mol) .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
